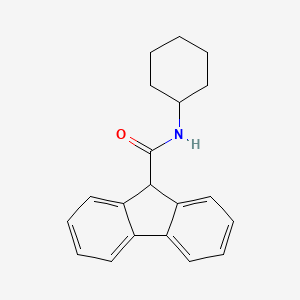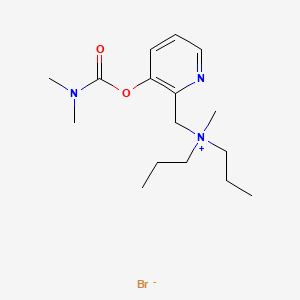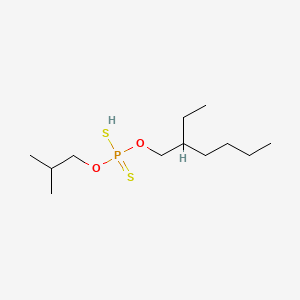
O-(2-Ethylhexyl) o-isobutyl dithiophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(2-Ethylhexyl) o-isobutyl dithiophosphate: is a chemical compound known for its applications in various industrial processes. It is a type of dithiophosphate, which are compounds containing phosphorus, sulfur, and organic groups. These compounds are often used as additives in lubricants and greases due to their excellent anti-wear and anti-corrosion properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: O-(2-Ethylhexyl) o-isobutyl dithiophosphate can be synthesized through the reaction of phosphorus pentasulfide with alcohols. The general reaction involves the following steps:
Reaction of Phosphorus Pentasulfide with Alcohols: Phosphorus pentasulfide reacts with 2-ethylhexanol and isobutanol to form the corresponding dithiophosphate ester.
Purification: The crude product is purified through distillation or recrystallization to obtain the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in reactors, followed by purification processes to ensure the product meets the required specifications. The reaction conditions are optimized to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: O-(2-Ethylhexyl) o-isobutyl dithiophosphate can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The compound can participate in substitution reactions where the alkyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Various substituted dithiophosphates.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Used as a catalyst in various organic reactions due to its ability to stabilize transition states.
Analytical Chemistry: Employed in the detection and quantification of metals in samples.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Investigated for its potential use in developing new pharmaceuticals due to its unique chemical properties.
Industry:
Lubricants and Greases: Widely used as an additive in lubricants and greases to enhance anti-wear and anti-corrosion properties.
Metalworking Fluids: Used in metalworking fluids to improve lubrication and reduce wear on metal surfaces.
Wirkmechanismus
Mechanism: O-(2-Ethylhexyl) o-isobutyl dithiophosphate exerts its effects primarily through its interaction with metal surfaces. The compound forms a protective film on metal surfaces, reducing friction and wear. This film is formed through the adsorption of the dithiophosphate molecules onto the metal surface, creating a barrier that prevents direct metal-to-metal contact .
Molecular Targets and Pathways:
Metal Surfaces: The primary target is the metal surface where the compound adsorbs and forms a protective layer.
Enzymes: In biological systems, it can inhibit certain enzymes by binding to their active sites.
Vergleich Mit ähnlichen Verbindungen
- O,O-di-sec-butyl hydrogen dithiophosphate
- O,O-diisopropyl hydrogen dithiophosphate
- O,O-diethyl hydrogen phosphorodithioate
- O,O-dimethyl hydrogen dithiophosphate
- O,O-diisobutyl hydrogen dithiophosphate
Uniqueness: O-(2-Ethylhexyl) o-isobutyl dithiophosphate is unique due to its specific alkyl groups (2-ethylhexyl and isobutyl), which provide distinct physical and chemical properties. These properties include enhanced solubility in organic solvents and improved stability under various conditions, making it particularly effective as a lubricant additive .
Eigenschaften
CAS-Nummer |
68389-47-9 |
|---|---|
Molekularformel |
C12H27O2PS2 |
Molekulargewicht |
298.5 g/mol |
IUPAC-Name |
2-ethylhexoxy-(2-methylpropoxy)-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H27O2PS2/c1-5-7-8-12(6-2)10-14-15(16,17)13-9-11(3)4/h11-12H,5-10H2,1-4H3,(H,16,17) |
InChI-Schlüssel |
MMNHBJSAJAQAQT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COP(=S)(OCC(C)C)S |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


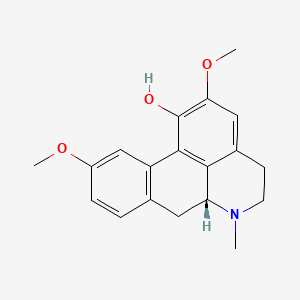
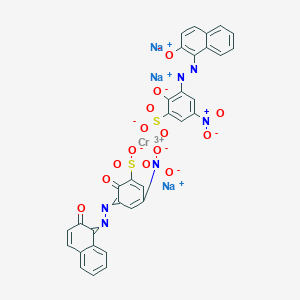
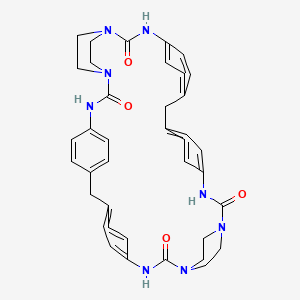
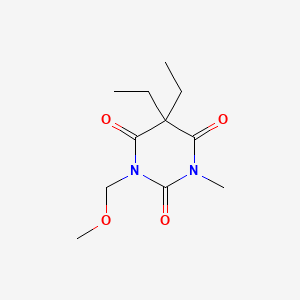
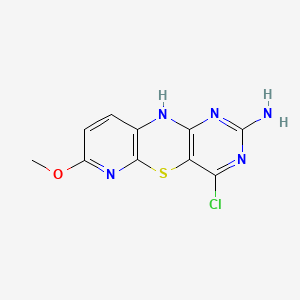

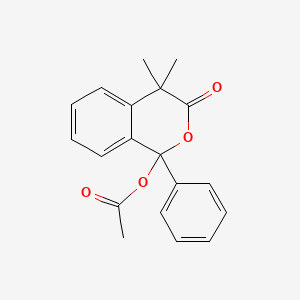
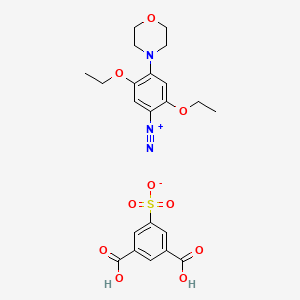
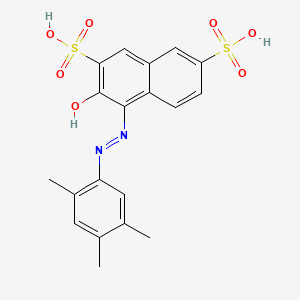
![Methanesulfonate;3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl carbamimidothioate](/img/structure/B12801177.png)

